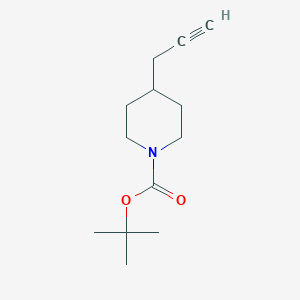

tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-prop-2-ynylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-5-6-11-7-9-14(10-8-11)12(15)16-13(2,3)4/h1,11H,6-10H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTFWVDBUXUMCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301185-41-1 | |

| Record name | tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate typically involves the reaction of 4-(prop-2-yn-1-yl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at a low temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to optimize yield and minimize impurities. The product is then purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, room temperature.

Substitution: Various nucleophiles (amines, thiols), organic solvents, mild heating.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Saturated piperidine derivatives.

Substitution: Piperidine derivatives with different substituents.

Scientific Research Applications

Organic Synthesis

tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to undergo multiple chemical transformations, including oxidation and reduction reactions, which are essential for creating more complex molecules .

Biological Research

In biological studies, this compound is utilized to explore the effects of piperidine derivatives on biological systems. It acts as a model compound to investigate interactions with biological targets, aiding in the understanding of structure-activity relationships in pharmacology .

Medicinal Chemistry

The compound is under investigation for potential therapeutic applications due to its pharmacological properties associated with piperidine derivatives. Research has indicated that such compounds can exhibit a range of biological activities, making them candidates for drug development .

Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, contributing to the synthesis of high-value products .

Case Study 1: Medicinal Potential

A study published in the Journal of Medicinal Chemistry investigated the stereoselective activity of piperidine derivatives similar to this compound. The findings highlighted its potential as a scaffold for developing drugs targeting specific enzyme isoforms .

Case Study 2: Industrial Use

In an industrial setting, this compound has been utilized in synthesizing specialty polymers due to its favorable reactivity profile. The compound's ability to participate in multiple reaction pathways has led to innovative applications in materials science .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate

- CAS No.: 301185-41-1

- Molecular Formula: C₁₃H₂₁NO₂

- Molecular Weight : 223.31 g/mol

- Purity : ≥95% (as per commercial suppliers)

- Storage : Recommended at 2–8°C in solution form (10 mM in DMSO) .

Structural Features :

The compound consists of a piperidine ring substituted at the 4-position with a propargyl (prop-2-yn-1-yl) group and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The propargyl moiety provides a reactive alkyne handle for click chemistry or further functionalization, making it valuable in medicinal chemistry and materials science .

Structurally analogous tert-butyl piperidine-1-carboxylate derivatives differ primarily in the substituents at the 4-position of the piperidine ring. These variations influence reactivity, physicochemical properties, and applications. Below is a detailed comparison:

Key Observations :

Reactivity: The propargyl group in the target compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . In contrast, bromopyrazole (CAS 877399-50-3) facilitates Suzuki-Miyaura cross-coupling . Thioether-linked cyanopyridine () offers resistance to oxidation compared to alkyne-based analogs.

Physicochemical Properties: Polarity: Amino-substituted derivatives (e.g., CAS 871115-32-1) exhibit higher polarity due to NH₂ groups, enhancing aqueous solubility . Lipophilicity: Phenethyl-substituted analogs (e.g., 4-Methoxyphenethyl in Compound 59) show increased logP values, favoring blood-brain barrier penetration .

Applications :

- Pharmaceutical Intermediates : The target compound is used in PROTACs and kinase inhibitor synthesis , while pyrimidine- or pyrazole-containing analogs are explored in antiviral and anticancer research .

- Material Science : Propargyl groups are leveraged in polymer networks, whereas thioether-linked derivatives serve as stable linkers in bioconjugation .

Synthetic Efficiency: Yields for phenethyl-substituted analogs (e.g., 83–95% in ) highlight robust synthetic protocols.

Q & A

Q. What are the common synthetic routes for synthesizing tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate, and what reaction conditions are critical for success?

The compound is typically synthesized via coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane (DCM) at room temperature. Reaction parameters, including temperature (20–25°C) and time (12–24 hours), must be tightly controlled to minimize side reactions and maximize yield. Post-synthesis purification often involves column chromatography or recrystallization .

Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : For verifying proton and carbon environments.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% by area normalization).

- Mass Spectrometry (GC-MS/TOF) : For molecular weight confirmation and isotopic pattern analysis.

- FTIR Spectroscopy : To identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹). Cross-validation across techniques resolves ambiguities in spectral data .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Respiratory Protection : Use NIOSH-certified P95 respirators for dust control; OV/AG/P99 cartridges for vapor exposure.

- Storage : Store at 2–8°C in airtight containers, protected from light and moisture.

- Emergency Measures : Equip labs with eyewash stations and fire extinguishers (CO₂ or dry powder) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

Optimize by:

- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance coupling efficiency.

- Catalyst Ratios : Maintain a 1:1.2 molar ratio of DMAP to substrate.

- Temperature Gradients : Stepwise heating (e.g., 0°C → RT) reduces by-products.

- Real-Time Monitoring : Use TLC or inline HPLC to track reaction progress. Contradictions in yield between batches often stem from trace moisture or oxygen; employ Schlenk-line techniques for air-sensitive steps .

Q. How can discrepancies between computational predictions and experimental stability data for this compound under varying pH be resolved?

- Experimental Validation : Conduct accelerated stability studies at pH 3–10 (37°C, 14 days) with HPLC quantification.

- Computational Adjustments : Refine force field parameters in molecular dynamics simulations to account for solvation effects and protonation states. Discrepancies often arise from neglecting steric effects of the tert-butyl group in simulations .

Q. What strategies address contradictions in spectroscopic data (e.g., NMR vs. MS) for derivatives of this compound?

- Isotopic Pattern Analysis : Compare experimental MS data with theoretical isotopic distributions to confirm molecular formulas.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by conformational flexibility in the piperidine ring.

- Dynamic Light Scattering (DLS) : Detect aggregation states that may skew NMR line shapes .

Q. How does the steric environment of the piperidine ring influence the compound’s reactivity in nucleophilic substitutions?

The tert-butyl group introduces significant steric hindrance, directing nucleophilic attacks to the less hindered prop-2-yn-1-yl moiety. Density Functional Theory (DFT) calculations show reduced electron density at the piperidine nitrogen due to resonance with the carboxylate, further modulating reactivity. Experimental kinetics (e.g., pseudo-first-order rate constants) validate these predictions .

Q. What in vitro methodologies are suitable for evaluating the biological activity of this compound against neurological targets?

- Radioligand Binding Assays : Measure affinity for receptors like σ-1 or NMDA using [³H]-labeled ligands.

- Enzyme Inhibition Studies : Use fluorogenic substrates to quantify inhibition of acetylcholinesterase or monoamine oxidases.

- Cell-Based Models : Differentiate SH-SY5Y neurons and assess neuroprotective effects under oxidative stress. Include positive controls (e.g., donepezil) and validate with siRNA knockdowns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.